Chiral Chromatographic Separation for Definitive Enantiomer Identification
The D-enantiomer of glyceric acid exhibits a distinct retention time compared to the L-enantiomer when separated on a chiral stationary phase. Using a narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column with triethylamine acetate (pH 4.1)/10% methanol mobile phase, D-glyceric acid and L-glyceric acid were satisfactorily separated at retention times of 3.6 min and 4.5 min, respectively [1]. This baseline separation enables unambiguous identification and quantification of the D-enantiomer in biological matrices, which is critical for diagnosing D-glyceric aciduria and differentiating it from primary hyperoxaluria type 2 [1].
| Evidence Dimension | Chiral HPLC Retention Time (min) |
|---|---|
| Target Compound Data | 3.6 min |
| Comparator Or Baseline | L-glyceric acid: 4.5 min |
| Quantified Difference | Δ = 0.9 min |
| Conditions | Chiral LC-MS/MS on ristocetin A column, triethylamine acetate (pH 4.1)/10% MeOH mobile phase, negative ion mode ESI |
Why This Matters
This 0.9-minute difference in retention time provides a robust, quantifiable basis for enantioselective analysis, ensuring that the purchased D-(+)-glyceric acid hemicalcium salt will perform as expected in validated diagnostic assays.
- [1] Rashed, M. S., Aboul-Enein, H. Y., AlAmoudi, M., Jakob, M., Al-Ahaideb, L. Y., Abbad, A., ... & Al-Jishi, E. (2002). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D‐glyceric and L‐glyceric acidurias. Biomedical Chromatography, 16(3), 191-198. View Source
